![molecular formula C17H21N3O3S2 B3942473 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3942473.png)
N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which have been shown to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
TAK-715 works by inhibiting the p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide pathway, which is involved in the inflammatory response. The p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide pathway is activated in response to various stimuli such as stress, cytokines, and growth factors, and it plays a key role in the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. By inhibiting the p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide pathway, TAK-715 reduces the production of these inflammatory mediators, thereby reducing inflammation and pain. TAK-715 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-715 have been extensively studied in various preclinical models. TAK-715 has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. TAK-715 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, TAK-715 has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-715 is its specificity for the p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide pathway, which reduces the risk of off-target effects. TAK-715 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-715 is its low solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration regimen for TAK-715 in different disease models.
Direcciones Futuras
There are several future directions for the study of TAK-715. One direction is to further investigate the potential therapeutic applications of TAK-715 in different diseases such as cancer and inflammatory bowel disease. Another direction is to develop more potent and selective p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide inhibitors based on the structure of TAK-715. In addition, further studies are needed to determine the optimal dosage and administration regimen for TAK-715 in different disease models. Finally, the development of more efficient synthesis methods for TAK-715 could help to facilitate its use in preclinical studies and clinical trials.
Aplicaciones Científicas De Investigación
TAK-715 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. TAK-715 has been shown to have anti-inflammatory and analgesic effects by inhibiting the p38 N-(4-{[4-(3-thienylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide pathway, which plays a key role in the inflammatory response. TAK-715 has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-14(21)18-16-2-4-17(5-3-16)25(22,23)20-9-7-19(8-10-20)12-15-6-11-24-13-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJFSIWNJCJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(thiophen-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)
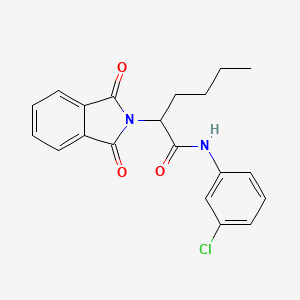
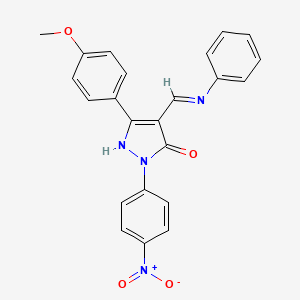
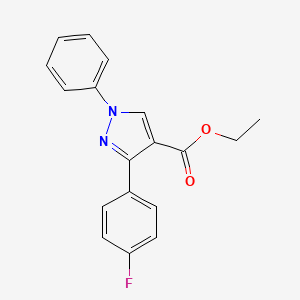
![methyl 5-[(sec-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3942420.png)

![(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
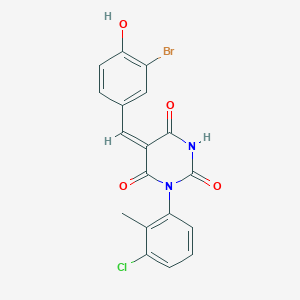
![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)
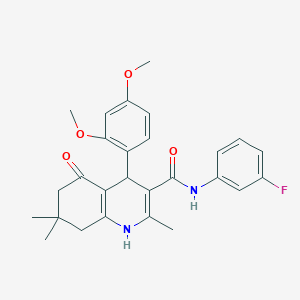
![6-{[(4-acetylphenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3942476.png)
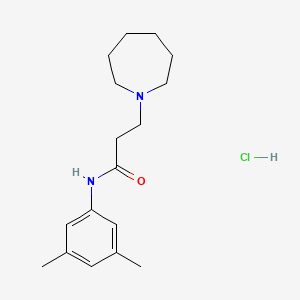
![2-{[(butylamino)carbonyl]amino}-N-phenylbenzamide](/img/structure/B3942485.png)
![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)